REACTION_CXSMILES
|
C1C=CC(=O)/C(=C/NCCN/C=C2/C=CC=CC/2=O)/C=1.[S:21]1[CH:25]=[CH:24][N:23]=[CH:22]1.C([O-])([O-])=O.[Cs+].[Cs+].[N+:32]([C:35]1[CH:40]=[CH:39][C:38](I)=[CH:37][CH:36]=1)([O-:34])=[O:33]>O1CCOCC1.C(Cl)(Cl)Cl.[Cu]I>[N+:32]([C:35]1[CH:40]=[CH:39][C:38]([C:22]2[S:21][CH:25]=[CH:24][N:23]=2)=[CH:37][CH:36]=1)([O-:34])=[O:33] |f:2.3.4|
|
Name
|
Co(OAc)2
|
Quantity
|
0.021 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.041 mmol
|
Type
|
reactant
|
Smiles
|
C1=C/C(=C\NCCN/C=C\2/C=CC=CC2=O)/C(=O)C=C1
|
Name
|
|
Quantity
|
0.493 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a flame-dried flask
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated to 150° C. under argon
|
Type
|
CUSTOM
|
Details
|
(after about 10 hours)
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
The organic solvents are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by flash column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |